1,1-Diphenylhydrazine
Overview
Description
1,1-Diphenylhydrazine is an organic compound with the molecular formula C₁₂H₁₂N₂. It is a member of the hydrazine family, characterized by the presence of two phenyl groups attached to a hydrazine moiety. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Diphenylhydrazine is currently limited . The bioavailability of this compound, as well as its absorption, distribution, metabolism, and excretion profiles, need to be studied in more detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
1,1-Diphenylhydrazine plays a crucial role in biochemical reactions, particularly in the formation of azo compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing various biochemical effects. Additionally, this compound can interact with DNA, leading to potential mutagenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound also influences cell signaling pathways, including the activation of stress response pathways like the MAPK pathway. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of adducts, which can disrupt normal cellular functions and lead to toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic pathways also involve the conjugation of these intermediates with glutathione, which helps in detoxification and excretion of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its toxic effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can induce oxidative stress by disrupting the electron transport chain, leading to the generation of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylhydrazine can be synthesized through several methods. One common method involves the reaction of benzophenone with hydrazine hydrate in the presence of a reducing agent such as zinc dust. The reaction typically occurs under reflux conditions in an ethanol solvent .
Industrial Production Methods
In industrial settings, this compound is produced by the reduction of benzophenone hydrazone using sodium borohydride or other suitable reducing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylnitrosoamine.
Reduction: It can be reduced to form diphenylamine.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Diphenylnitrosoamine
Reduction: Diphenylamine
Substitution: Various substituted hydrazines depending on the electrophile used.
Scientific Research Applications
1,1-Diphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving hydrazine derivatives.
Industry: It is used in the production of dyes, pigments, and other organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenylhydrazine
- N,N-Diphenylhydrazine hydrochloride
- Hydrazobenzene
Uniqueness
1,1-Diphenylhydrazine is unique due to its stability and ability to form stable hydrazone derivatives. Unlike 1,2-Diphenylhydrazine, which has the phenyl groups attached to different nitrogen atoms, this compound has both phenyl groups attached to the same nitrogen atom, resulting in different chemical properties and reactivity .
Properties
IUPAC Name |
1,1-diphenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKLKNNBYLTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |
Record name | 1,1-Diphenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043869 | |
Record name | 1,1-Diphenylhydrazine | |
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Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Liquid; [MSDSonline] | |
Record name | 1,1-Diphenylhydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
220 °C at 40 mm Hg | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.190 at 16 °C/4 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |
Record name | 1,1-Diphenylhydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals | |
CAS No. |
530-50-7 | |
Record name | N,N-Diphenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Diphenylhydrazine | |
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Record name | 1,1-Diphenylhydrazine | |
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Record name | N,N-diphenylhydrazine | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
34.5 °C; also stated as 44 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1-diphenylhydrazine?
A1: this compound has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol.
Q2: What spectroscopic data are available for characterizing this compound?
A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:
- UV-Vis Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying conjugated systems like hydrazones. [, , , ]
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
- NMR Spectroscopy (1H and 13C): Reveals structural information by analyzing the magnetic environments of hydrogen and carbon atoms within the molecule. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Used to study the formation and behavior of free radicals generated from this compound upon oxidation. [, , ]
- Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound and its derivatives. [, , ]
Q3: How does this compound react with metal complexes?
A3: this compound can act as a ligand in metal complexes, forming various coordination compounds. It commonly coordinates to transition metals like titanium, molybdenum, ruthenium, and osmium. [, , , ] Depending on the metal and reaction conditions, it can form terminal hydrazido(2-) complexes, μ-η2,η1-bridged dimeric complexes, or undergo further reactions to yield other nitrogen-containing ligands.
Q4: Can this compound be used to synthesize heterocycles?
A4: Yes, this compound can be used in the synthesis of heterocyclic compounds. For example, in the presence of zirconium catalysts and alkynes, it can form seven-membered diazazirconacycles through a key coupling step involving the alkyne and one of the phenyl rings. [] This reaction pathway highlights the versatility of this compound as a building block in organic synthesis.
Q5: What is the role of this compound in free radical chemistry?
A5: this compound serves as a precursor to persistent free radicals. Upon oxidation with agents like PbO2 or KMnO4, it readily loses a hydrogen atom, generating the corresponding hydrazyl radical. [] These radicals exhibit extended lifetimes due to the delocalization of the unpaired electron over the nitrogen and phenyl rings.
Q6: How does this compound react with aldehydes?
A6: this compound reacts with aldehydes to form hydrazone derivatives, often with high yields. [, ] These hydrazones are valuable intermediates in organic synthesis and have found applications in various fields, including the development of organic light-emitting diodes (OLEDs).
Q7: Is this compound mutagenic?
A7: While limited data is available, research suggests that this compound may possess weak mutagenic activity. Ozonation of the compound has been shown to potentially increase this activity. [] Further investigation is needed to fully assess its mutagenic potential and understand the underlying mechanisms.
Q8: Can this compound be metabolized by biological systems?
A8: Yes, studies indicate that this compound can be metabolized by rat liver microsomes, producing N-nitrosodiphenylamine. [] This metabolic pathway highlights the potential for biotransformation of the compound within living organisms.
Q9: Can this compound be degraded by environmental processes?
A9: Yes, this compound can be effectively treated and degraded using activated sludge systems, ozone oxidation, and activated carbon adsorption. [] This suggests its susceptibility to degradation by environmental processes, though further research is needed to fully understand its environmental fate and potential impact.
Q10: What are the potential applications of this compound derivatives in material science?
A10: Derivatives of this compound, particularly hydrazones, have shown potential as hole transport materials (HTMs) in organic electroluminescence devices. [] Their ability to transport positive charges efficiently makes them promising candidates for improving the performance of OLEDs and other organic electronic devices.
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